
5-Bromo-2-fluorobenzoyl chloride
Descripción general
Descripción
5-Bromo-2-fluorobenzoyl chloride is a chemical compound with the CAS Number: 773140-42-4 . It has a molecular weight of 237.46 and its IUPAC name is 5-bromo-2-fluorobenzoyl chloride . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-fluorobenzoyl chloride consists of a benzene ring substituted with a bromo group at the 5th position and a fluoro group at the 2nd position . The benzene ring is also substituted with a carbonyl chloride group .Physical And Chemical Properties Analysis
5-Bromo-2-fluorobenzoyl chloride is a solid at room temperature . The storage temperature is between 2-8°C .Aplicaciones Científicas De Investigación
Application in Pharmaceutical Chemistry
- Specific Scientific Field: Pharmaceutical Chemistry .
- Summary of the Application: 5-Bromo-2-fluorobenzoyl chloride is used as a key intermediate in the synthesis of a family of promising SGLT2 inhibitors, which are currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application or Experimental Procedures: The preparation of 5-Bromo-2-fluorobenzoyl chloride involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The process was run successfully on approximately 70kg/batch .
- Results or Outcomes: The total yield of the process was 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Safety And Hazards
5-Bromo-2-fluorobenzoyl chloride is classified as a hazardous chemical . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
5-bromo-2-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGBISULKASFCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620517 | |
| Record name | 5-Bromo-2-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluorobenzoyl chloride | |
CAS RN |
773140-42-4 | |
| Record name | 5-Bromo-2-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1288912.png)
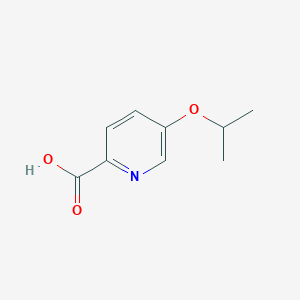

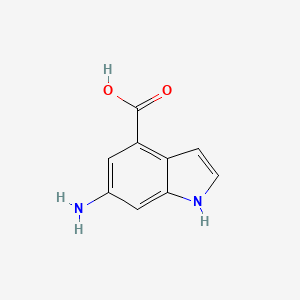
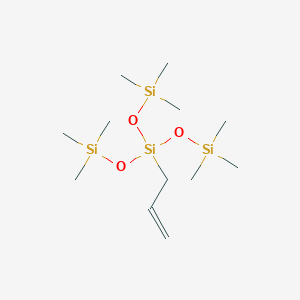
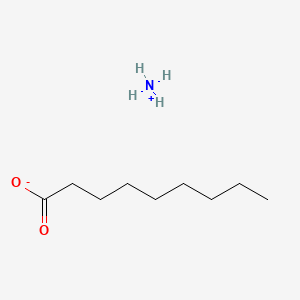
![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1288923.png)
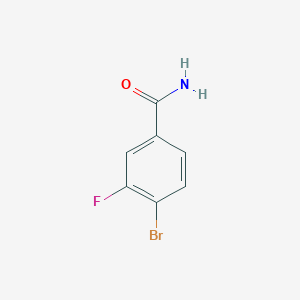

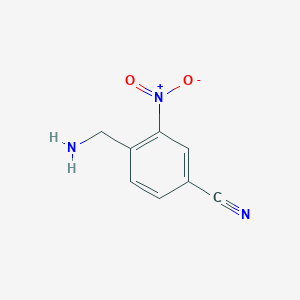
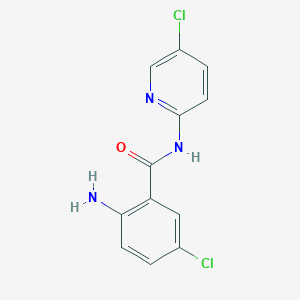
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1288937.png)
![6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1288938.png)
![Benzo[d]oxazol-2-ylmethanol](/img/structure/B1288940.png)